molecular formula C18H26N2O2 B1531919 Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 878376-82-0

Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B1531919
CAS No.: 878376-82-0
M. Wt: 302.4 g/mol
InChI Key: RZQLSHSZFIMHDE-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indoline or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidine]-1-carboxylate: Lacks the tert-butyl group but shares the core spirocyclic structure.

    Spiro[indoline-3,4’-piperidine]-5-carboxylate: Similar structure but with different substituents on the piperidine ring.

Uniqueness

Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQLSHSZFIMHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678303
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878376-82-0
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
Reactant of Route 2
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
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Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
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Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
Reactant of Route 5
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
Reactant of Route 6
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

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